D-Norpropoxyphene maleate salt

説明

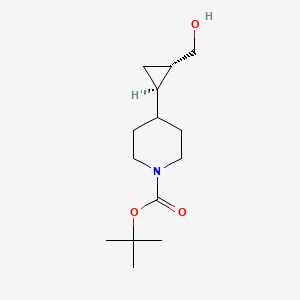

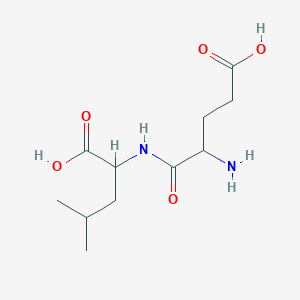

D-Norpropoxyphene Maleate Salt consists of the D-enantiomer of norpropoxyphene paired with maleic acid to form a salt . This salt form increases the solubility of the compound in water, which is useful for various types of chemical analyses and reactions that require the compound to be in a dissolved state . It is used as a reference standard for chemical identification and quantification purposes in analytical techniques such as chromatography .

Molecular Structure Analysis

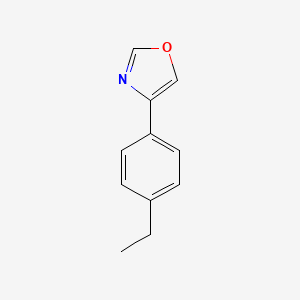

The molecular formula of D-Norpropoxyphene Maleate Salt is C25H31NO6 . The InChI code isInChI=1S/C21H27NO2.C4H4O4/c1-4-20 (23)24-21 (17 (2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3 (6)1-2-4 (7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H, (H,5,6) (H,7,8)/b;2-1- . The Canonical SMILES is CCC (=O)OC (CC1=CC=CC=C1) (C2=CC=CC=C2)C (C)CNC.C (=CC (=O)O)C (=O)O . Physical And Chemical Properties Analysis

The molecular weight of D-Norpropoxyphene Maleate Salt is 441.52 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 11 . The exact mass is 441.21513771 g/mol and the monoisotopic mass is also 441.21513771 g/mol . The topological polar surface area is 113 Ų .科学的研究の応用

Crystallographic and Chromatographic Studies

- X-Ray Crystallography and Gas Chromatographic-Mass Spectrometric Studies : Norpropoxyphene maleate's crystal structure has been extensively studied. Its conformation is discussed in relation to similar compounds. Gas chromatographic-mass spectrometric investigation indicates the potential formation of metabolites during gas chromatographic separation (Norheim & Bye, 1976).

Kinetics and Metabolism Research

- d-Propoxyphene Kinetics : Studies have focused on d-Propoxyphene kinetics, particularly in relation to oral and intravenous doses in humans. This includes the total urinary excretion and systemic availability, highlighting the metabolic relationship with norpropoxyphene (Gram et al., 1979).

- Metabolite Identification : Research using deuterium labeling and GC-MS analysis identified eight urinary metabolites of d-propoxyphene in humans, including norpropoxyphene and dinorpropoxyphene (McMahon et al., 1973).

- Propoxyphene N-Demethylation in Metabolism : Studies in rats, dogs, and humans have shown that propoxyphene N-demethylation is a primary metabolic step, with numerous end products mainly excreted in bile as conjugates (McMahon et al., 1971).

Pharmacological and Toxicological Studies

- Electrophysiologic Properties in Cardiac Tissues : d-Propoxyphene and d-norpropoxyphene have been found to depress cardiac conduction in canine myocardial tissues both in vitro and in vivo, suggesting a potential role in cardiac toxicities associated with propoxyphene overdose (Holland & Steinberg, 1979).

- Depression of Myocardial Contractile Function : Studies on isolated cat right ventricular papillary muscles have shown that propoxyphene and norpropoxyphene depress maximum developed isometric tension and its first derivative, indicating a cardiac depressant action (Amsterdam et al., 1981).

Analytical Methodology

- Gas Chromatographic Determination : Techniques have been developed for the simultaneous determination of dextropropoxyphene and norpropoxyphene in plasma and urine, using gas chromatography and solid-phase extraction (Christensen, 2009), (Amalfitano et al., 1996).

Comparative Studies of Maleate Salts

- Bioequivalence Study of Amlodipine Maleate vs. Besylate : A study demonstrated that amlodipine maleate and besylate are bioequivalent, suggesting the potential for similar comparative studies with norpropoxyphene maleate (Mignini et al., 2007).

Additional Research

- New Hydrophobic L-Amino Acid Salts : Research on maleates of hydrophobic amino acids, such as L-leucenium hydrogen maleate, provides insights into the properties of maleate salts in general, which could be relevant to understanding norpropoxyphene maleate (Arkhipov et al., 2015).

Safety and Hazards

In case of inhalation, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be flushed with water as a precaution . If swallowed, nothing should be given by mouth to an unconscious person and the mouth should be rinsed with water .

特性

IUPAC Name |

but-2-enedioic acid;[3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQPFYNZJNOOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38910-73-5 | |

| Record name | D-Norpropoxyphene maleate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[Difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline](/img/structure/B1507885.png)